molecular formula C9H21ClN2O2 B1440859 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride CAS No. 1236256-93-1

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride

Cat. No.: B1440859
CAS No.: 1236256-93-1
M. Wt: 224.73 g/mol
InChI Key: BRIOWFNNPJNIGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride typically involves the reaction of 3-methoxypropylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Alkylated amides.

Scientific Research Applications

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride exhibits unique properties such as higher stability and specific reactivity patterns. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(2)8(10)9(12)11-5-4-6-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIOWFNNPJNIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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